3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Psychotherapeutic Drug Intermediates : A study by Ji Ya-fei (2011) describes the synthesis of an intermediate for psychotherapeutic drugs, involving a compound structurally related to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride. This process demonstrates the compound's utility in the development of pharmaceuticals (Ji Ya-fei, 2011).
Crystal Structure Analysis : Xue Si-jia (2011) conducted crystal structure analysis of a compound similar to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride. Such studies are crucial for understanding the molecular geometry and potential applications in drug design (Xue Si-jia, 2011).
Labeling of Neuroleptic Butyrophenones : A study by Nakatsuka et al. (1981) involved synthesizing a neuroleptic agent using a compound structurally similar to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride. This highlights its role in synthesizing labeled compounds for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmacological and Biological Activity
Cytotoxic Compounds Synthesis : Dimmock et al. (1998) synthesized a series of compounds, including ones structurally related to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride, showing significant cytotoxicity toward various cells. This research underscores the potential of such compounds in developing anticancer agents (Dimmock et al., 1998).
Antimicrobial Activity Studies : Research by Rahul P. Jadhav et al. (2017) on novel compounds derived from a structure similar to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride revealed moderate to good antimicrobial activities. Such findings are pivotal for developing new antimicrobial agents (Rahul P. Jadhav, Hemant N. Raundal, Amar A. Patil, & Vivek D. Bobade, 2017).
properties
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-10-4-3-9(12(14)6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLHMSAJSJUECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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